An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-2-ol: Molecular Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-2-ol: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its inherent structural rigidity and the synthetic versatility it offers have established it as a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of a key derivative, 2,3-dihydrobenzofuran-2-ol. We will delve into its nuanced molecular architecture, characteristic spectroscopic signatures, plausible synthetic strategies, and predicted chemical reactivity. This document aims to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery, facilitating a deeper understanding and broader application of this intriguing molecular entity.
The 2,3-Dihydrobenzofuran Core: A Foundation of Biological Significance
The 2,3-dihydrobenzofuran framework, formed by the fusion of a benzene ring with a dihydrofuran ring, is a recurring structural element in a multitude of bioactive compounds.[1] This scaffold is a key constituent in various classes of natural products, including lignans, neolignans, and isoflavonoids, which are known to exhibit a wide spectrum of biological activities.[1] The therapeutic potential of molecules incorporating this core is vast, with demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][2] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological targets, making it a highly attractive platform for the development of novel pharmaceuticals.
Molecular Structure and Stereochemistry of 2,3-Dihydrobenzofuran-2-ol
The introduction of a hydroxyl group at the C-2 position of the 2,3-dihydrobenzofuran skeleton imparts unique structural and chemical characteristics to the molecule. This substitution creates a chiral center, meaning 2,3-dihydrobenzofuran-2-ol can exist as a pair of enantiomers, (R)- and (S)-2,3-dihydrobenzofuran-2-ol. The presence of this stereocenter is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The molecule itself is a hemiacetal, a functional group that is typically in equilibrium with its corresponding open-chain aldehyde form. However, in the case of 2,3-dihydrobenzofuran-2-ol, the cyclic form is significantly favored due to the entropic advantage of the intramolecular ring structure.
Diagram: Molecular Structure of 2,3-Dihydrobenzofuran-2-ol
Caption: Chemical structure of 2,3-dihydrobenzofuran-2-ol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic protons on the benzene ring will appear in the region of δ 6.8-7.5 ppm, with their multiplicity depending on the substitution pattern. The proton at the C-2 position, being adjacent to both an oxygen atom and the aromatic ring, is anticipated to resonate as a multiplet in the range of δ 5.0-5.5 ppm. The diastereotopic protons at the C-3 position will likely appear as two distinct multiplets in the upfield region of δ 2.8-3.5 ppm. The hydroxyl proton will give rise to a broad singlet, the chemical shift of which will be dependent on the concentration and solvent.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon at the C-2 position, bearing the hydroxyl group, is expected to be in the δ 95-105 ppm range. The C-3 carbon should appear further upfield, around δ 30-40 ppm.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.5 | 110 - 160 |
| H-2 | 5.0 - 5.5 | 95 - 105 |
| H-3 | 2.8 - 3.5 | 30 - 40 |
| OH | Variable (broad) | - |
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dihydrobenzofuran-2-ol will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[3][4] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching of the ether linkage will likely appear in the 1050-1250 cm⁻¹ region.[5] Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.[5]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for 2,3-dihydrobenzofuran-2-ol (C₈H₈O₂) would be observed at m/z 136. The fragmentation pattern is expected to involve the loss of a hydrogen atom to form a stable oxonium ion, and cleavage of the dihydrofuran ring. The base peak in the mass spectrum of the parent 2,3-dihydrobenzofuran is the molecular ion at m/z 120.[6][7]
Synthetic Approaches
The synthesis of 2,3-dihydrobenzofuran-2-ol can be envisioned through several strategic pathways. A highly plausible and commonly employed method for the synthesis of related hemiacetals is the reduction of the corresponding lactone, in this case, 2-coumaranone (also known as 2(3H)-benzofuranone).
Diagram: Synthetic Pathway to 2,3-Dihydrobenzofuran-2-ol
Caption: Proposed synthesis of 2,3-dihydrobenzofuran-2-ol.
Experimental Protocol: Reduction of 2-Coumaranone
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes to alcohols. It is generally unreactive towards esters and lactones at low temperatures. However, with appropriate solvent and temperature conditions, it can effectively reduce lactones to the corresponding diols or, with careful control, to the intermediate hemiacetal. Diisobutylaluminium hydride (DIBAL-H) is another powerful and selective reducing agent that is particularly effective for the partial reduction of lactones to hemiacetals at low temperatures. The choice of a low temperature is critical to prevent over-reduction to the corresponding diol.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material (2-coumaranone) and the appearance of the product. The final product should be characterized by NMR, IR, and MS to confirm its structure and purity.
Step-by-Step Methodology:
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Dissolution: Dissolve 2-coumaranone (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol for NaBH₄ or toluene/THF for DIBAL-H) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature, typically 0°C for NaBH₄ or -78°C for DIBAL-H, using an ice bath or a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of the reducing agent (1-1.5 equivalents) to the cooled solution of 2-coumaranone with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 2,3-dihydrobenzofuran-2-ol.
Chemical Reactivity and Potential Transformations
The hemiacetal functionality in 2,3-dihydrobenzofuran-2-ol is the primary site of its chemical reactivity.
Diagram: Reactivity of 2,3-Dihydrobenzofuran-2-ol
Caption: Key chemical transformations of 2,3-dihydrobenzofuran-2-ol.
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Oxidation: Mild oxidation of the hemiacetal will yield the corresponding lactone, 2-coumaranone. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be employed for this transformation.
-
Etherification/Acetal Formation: In the presence of an alcohol and an acid catalyst, 2,3-dihydrobenzofuran-2-ol will undergo etherification to form a 2-alkoxy-2,3-dihydrobenzofuran, which is a stable acetal.
-
Further Reduction: More vigorous reduction conditions than those used for its synthesis can lead to the cleavage of the ether bond, resulting in the formation of 2-(hydroxymethyl)phenol.
Applications in Drug Discovery and Development
While specific biological activities for the unsubstituted 2,3-dihydrobenzofuran-2-ol are not extensively documented, the broader class of 2,3-dihydrobenzofurans has shown significant promise in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory Agents: Certain substituted 2,3-dihydrobenzofurans have demonstrated potent anti-inflammatory properties.[2][8]
-
Anticancer Agents: The rigid framework of the 2,3-dihydrobenzofuran core has been utilized in the design of novel anticancer agents.[2]
-
Central Nervous System (CNS) Activity: The scaffold is present in molecules with potential applications in treating neurological disorders.
The introduction of the hydroxyl group at the C-2 position in 2,3-dihydrobenzofuran-2-ol provides a handle for further synthetic modifications. This allows for the generation of diverse libraries of compounds that can be screened for various biological activities. The ability to form hydrogen bonds and the potential for stereospecific interactions make 2,3-dihydrobenzofuran-2-ol and its derivatives attractive candidates for rational drug design.
Conclusion and Future Perspectives
2,3-Dihydrobenzofuran-2-ol represents a molecule of significant interest within the realm of medicinal chemistry and organic synthesis. Its structural features, including a chiral center and a reactive hemiacetal group, offer a wealth of opportunities for the development of novel molecular entities with potential therapeutic applications. While detailed characterization and biological evaluation of the parent compound are still emerging, the foundational knowledge of the 2,3-dihydrobenzofuran scaffold provides a strong basis for future research. The synthetic accessibility and the potential for diverse chemical transformations make 2,3-dihydrobenzofuran-2-ol a valuable building block for the construction of complex and biologically active molecules. Further investigation into the stereoselective synthesis and the pharmacological profiling of its enantiomers is warranted and holds the promise of uncovering new avenues for drug discovery.
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